

# Capmatinib versus other MET inhibitors efficacy

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## Compound Focus: Capmatinib Hydrochloride

CAS No.: 1865733-40-9

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## Comparative Profile of Type Ib MET Inhibitors

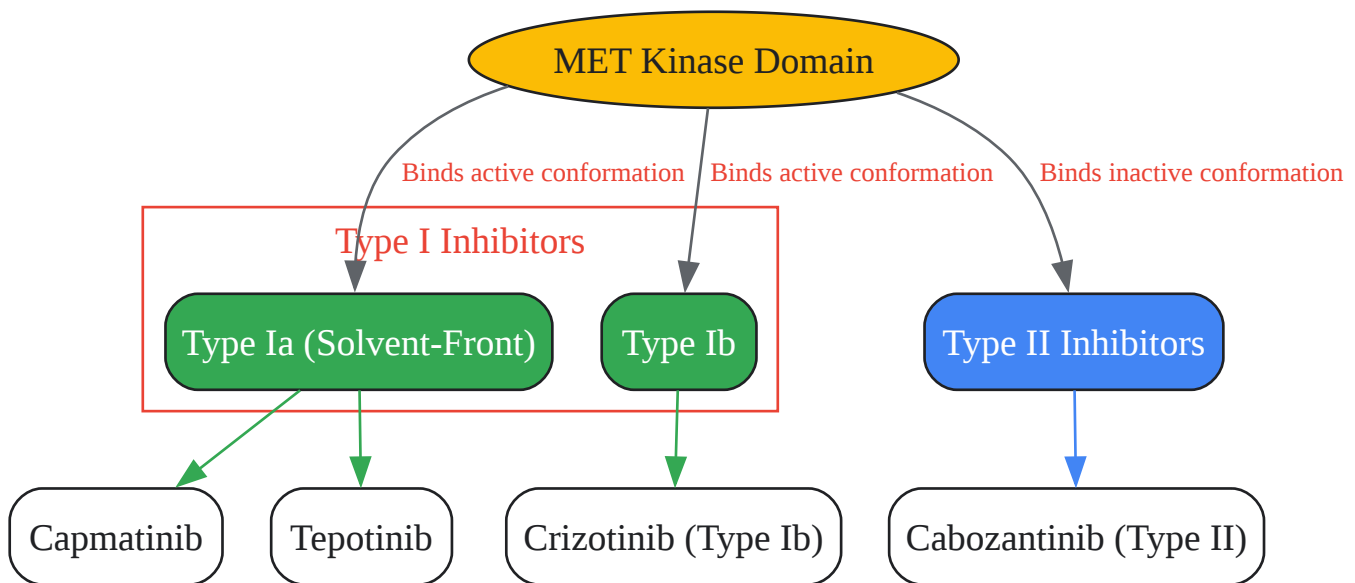
Property	Capmatinib	Tepotinib	Savolitinib	Gumarontinib
Absorption (tmax)	1.09 - 1.87 hours (Fastest) [1]	~8.0 hours [1]	2.0 - 4.0 hours [1]	~4.0 hours [1]
Systemic Exposure	Highest [1]	Relatively low [1]	Information Missing	Information Missing
IC50 (Potency)	0.6 nmol/L (Ba/F3 METex14 cell line) [1]	Information Missing	Information Missing	Information Missing
Dose Proportionality	Proportional (100-600 mg BID) [1]	Lower at higher doses (400-1400 mg QD) [1]	Proportional (100-1000 mg QD) [1]	Information Missing

| **Key Efficacy (ORR)** | • 68% in treatment-naive METex14 [1] • 47% in MET GCN  $\geq 6$  [2] • 50% in MET GCN  $\geq 10$  or METex14 [3] | Demonstrates extraordinary efficacy in METex14 [1] | Information Missing | Information Missing | | **Impact of Food** | Minimal impact on exposure [1] | Information Missing | Information Missing | Information Missing | | **Hepatic Impairment** | No dosage adjustment required [1] | Information Missing | Information Missing | Information Missing |

## Structural and Mechanistic Classification

MET inhibitors are categorized based on their binding mode to the MET kinase domain. Capmatinib is classified as a **Type Ia inhibitor**, characterized by its interaction with the solvent-front residue (G1163) in the active conformation of the kinase [4]. This structural distinction can influence the resistance profile and efficacy.

The following diagram illustrates the binding modes of different MET inhibitor types, highlighting capmatinib's specific classification.



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*Diagram: Classification of MET Inhibitors by Binding Mode. Capmatinib and tepotinib are classified as Type Ia inhibitors that bind the active kinase conformation and interact with the solvent-front region, while Type II inhibitors like cabozantinib bind a distinct inactive conformation [4].*

## Key Experimental Data and Protocols

The efficacy data for capmatinib primarily comes from well-defined clinical trials and biomarker analyses.

- **Clinical Trial Design (GEOMETRY mono-1):** The pivotal phase II trial enrolled patients with advanced MET-dysregulated NSCLC. Key eligibility included METex14 mutations or MET amplification

assessed via **next-generation sequencing (NGS)** or **fluorescence in situ hybridization (FISH)**. Patients received capmatinib at 400 mg twice daily. The primary endpoint was **Overall Response Rate (ORR)** by RECIST v1.1, assessed by a blinded independent review committee [1] [2].

- **Biomarker Analysis:** Retrospective central analysis of tumor samples was critical. Efficacy was strongly correlated with specific MET aberrations [2]:
  - **MET Gene Copy Number (GCN):** GCN  $\geq 6$  was a key threshold for response.
  - **METex14 mutation:** Identified as a potent driver sensitive to capmatinib.
- **Statistical Analysis:** ORR with 95% confidence interval was calculated. Median progression-free survival (PFS) was estimated using the Kaplan-Meier method [2] [3].

## Key Differentiating Factors for Capmatinib

- **Superior CNS Activity:** Due to its lipophilicity and permeability, capmatinib shows promising intracranial efficacy. Preclinical models showed a high cerebrospinal fluid (CSF) concentration, correlating with good intracranial responses in patients with METex14 NSCLC and brain metastases [1].
- **Favorable Pharmacokinetics:** Its rapid absorption and high exposure, with minimal impact from food or drug-drug interactions, offer clinical convenience and a predictable efficacy profile [1].
- **Efficacy in High-Amplification Populations:** Beyond METex14 mutations, capmatinib shows high response rates (47-50%) in patients with high-level MET amplification (GCN  $\geq 6$  or  $\geq 10$ ) [2] [3].

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## References

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